1-Cyclohexylpiperidine-3-carboxylic Acid: Structural Profiling, Synthesis, and Pharmacological Applications
1-Cyclohexylpiperidine-3-carboxylic Acid: Structural Profiling, Synthesis, and Pharmacological Applications
Executive Summary
1-Cyclohexylpiperidine-3-carboxylic acid (also known as N-cyclohexylnipecotic acid) is a highly specialized cyclic amino acid derivative. As an N-alkylated analog of nipecotic acid, it serves as a critical scaffold in neuropharmacological drug development, particularly in the design of γ-aminobutyric acid (GABA) transporter (GAT) inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, conformational chemistry, pharmacological rationale, and validated synthetic methodologies.
Chemical Identity & Physicochemical Profiling
The addition of a bulky, lipophilic cyclohexyl group to the piperidine nitrogen fundamentally alters the physicochemical profile of the parent nipecotic acid, shifting it from a highly polar, centrally restricted molecule to a lipophilic entity capable of blood-brain barrier (BBB) penetration[1].
| Property | Value |
| IUPAC Name | 1-Cyclohexylpiperidine-3-carboxylic acid |
| CAS Number | 1185179-22-9 (Hydrochloride Salt)[1] |
| Molecular Formula | C₁₂H₂₁NO₂ (Free base) / C₁₂H₂₂ClNO₂ (HCl salt) |
| Molecular Weight | 211.30 g/mol (Free base) / 247.76 g/mol (HCl salt) |
| SMILES String | Cl.OC(=O)C1CCCN(C1)C1CCCCC1 |
| Appearance | White to off-white crystalline solid |
| Storage Conditions | Sealed in dry, 2-8°C[1] |
Conformational Chemistry
Piperidine rings predominantly adopt a chair conformation. In 1-cyclohexylpiperidine-3-carboxylic acid, the bulky N-cyclohexyl group strongly prefers the equatorial position to minimize severe 1,3-diaxial steric clashes with the axial protons of the piperidine ring. Rapid nitrogen inversion at room temperature ensures the molecule equilibrates to its lowest energy state, typically the diequatorial conformer (where the C3-carboxylic acid is also equatorial). This specific spatial arrangement is critical for its alignment within receptor binding pockets.
Pharmacological Rationale: GAT-1 Inhibition
Nipecotic acid is a classic, potent inhibitor of GABA uptake, targeting the murine and human GABA transporters (mGAT1–mGAT4)[2]. However, its zwitterionic nature at physiological pH renders it incapable of crossing the BBB, limiting its therapeutic utility for central nervous system (CNS) disorders like epilepsy or neuropathic pain.
The Role of N-Alkylation
N-alkylation with a lipophilic domain—such as a cyclohexyl ring—serves a dual purpose:
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Enhanced BBB Permeability: The cyclohexyl group increases the partition coefficient (LogP), facilitating passive diffusion across the lipid bilayers of the BBB[3].
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Target Affinity & Competitive Inhibition: The GAT-1 transporter possesses a distinct lipophilic binding pocket adjacent to the primary substrate-binding site. Bulky N-substituents occupy this auxiliary pocket, significantly increasing binding affinity and transitioning the molecule from a translocatable substrate to a rigid, competitive inhibitor[3].
Fig 1. GAT-1 inhibition by N-cyclohexylnipecotic acid enhancing synaptic GABA levels.
Synthetic Methodology: Reductive Amination
Direct alkylation of nipecotic acid with cyclohexyl halides is highly inefficient due to competing E2 elimination (forming cyclohexene) and the poor nucleophilicity of the secondary amine. Therefore, reductive amination using cyclohexanone is the authoritative standard[4].
Causality of Reagent Selection
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Solvent (1,2-Dichloroethane, DCE): Chosen over dichloromethane (DCM) for its slightly higher boiling point and superior solubilization of the amino acid starting material.
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Reducing Agent (Sodium Triacetoxyborohydride, STAB): STAB is preferred over sodium cyanoborohydride due to its lower toxicity and exquisite chemoselectivity. It reduces the in situ generated iminium ion rapidly without reducing the unreacted cyclohexanone[4].
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Catalyst (Acetic Acid): Protonates the intermediate hemiaminal, facilitating the elimination of water to drive iminium ion formation.
Fig 2. Step-by-step reductive amination workflow for synthesizing the target HCl salt.
Self-Validating Experimental Protocol
This protocol incorporates built-in validation checkpoints to guarantee reaction fidelity at every stage.
Step 1: Iminium Formation
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Suspend nipecotic acid (1.0 eq) and cyclohexanone (1.2 eq) in anhydrous DCE (0.2 M).
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Add glacial acetic acid (0.1 eq) to catalyze condensation. Stir at room temperature for 30 minutes.
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Validation Checkpoint: Spot an aliquot on a TLC plate and stain with ninhydrin. The disappearance of the secondary amine spot (red/purple) confirms complete conversion to the iminium intermediate.
Step 2: Selective Reduction
4. Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the mild exotherm.
5. Allow the reaction to warm to room temperature and stir for 4 hours[4].
6. Validation Checkpoint: Perform LC-MS on a micro-aliquot. The presence of the target mass (
Step 3: Workup & Free Base Isolation 7. Quench the reaction by slowly adding saturated aqueous NaHCO₃. 8. Validation Checkpoint: Test the aqueous layer with pH paper. It must read pH > 8 to ensure the carboxylic acid and amine are appropriately partitioned and the product is in its free base form. 9. Extract the aqueous layer with DCE (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 4: Hydrochloride Salt Formation 10. Dissolve the crude free base in minimal anhydrous diethyl ether. 11. Dropwise add a 2.0 M solution of HCl in diethyl ether under vigorous stirring. 12. Validation Checkpoint: Immediate precipitation of a white solid indicates salt formation. Continue addition until no further precipitation is observed, ensuring quantitative conversion. Filter and dry under high vacuum to yield 1-cyclohexylpiperidine-3-carboxylic acid hydrochloride.
Analytical Validation & Quality Control
To ensure the structural integrity and purity of the synthesized compound, the following analytical suite must be employed:
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Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR):
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¹H NMR (400 MHz, D₂O): Look for the broad multiplets corresponding to the cyclohexyl protons between
1.0–2.0 ppm. The -proton to the carboxylate (C3-H) will appear as a distinct multiplet around 2.5–2.8 ppm. -
¹³C NMR: The carbonyl carbon will resonate near
175 ppm, confirming the preservation of the carboxylic acid moiety.
-
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Mass Spectrometry (ESI-MS): Positive ion mode will yield a definitive [M+H]⁺ peak at
212.1, validating the molecular weight of the free base. -
High-Performance Liquid Chromatography (HPLC): Because the molecule lacks an aromatic chromophore, standard UV detection (e.g., 254 nm) is ineffective. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) must be utilized alongside a C18 reverse-phase column (Gradient: Water/Acetonitrile with 0.1% TFA) to accurately determine purity (>95% required for pharmacological assays).
References
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Title: Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain Source: SciSpace URL: [Link]
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Title: Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors Source: PubMed (National Institutes of Health) URL: [Link]
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Title: Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetics Source: Universität Regensburg URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
